molecular formula C8H4F4O B040959 2-Fluoro-3-(trifluoromethyl)benzaldehyde CAS No. 112641-20-0

2-Fluoro-3-(trifluoromethyl)benzaldehyde

Cat. No.: B040959
CAS No.: 112641-20-0
M. Wt: 192.11 g/mol
InChI Key: XDMZVNQKVMTCSP-UHFFFAOYSA-N
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Description

2-Fluoro-3-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H4F4O. It is a clear, slightly yellow liquid with a molecular weight of 192.11 g/mol . This compound is notable for its use in various chemical syntheses and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-(trifluoromethyl)benzaldehyde typically involves the fluorination of 3-(trifluoromethyl)benzaldehyde. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is common in industrial settings to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

2-Fluoro-3-(trifluoromethyl)benzaldehyde is utilized as an intermediate in the synthesis of various complex organic molecules. Its reactivity allows it to participate in several chemical reactions:

  • Nucleophilic Substitution Reactions : The presence of the fluorine atom facilitates nucleophilic attacks, making it useful for synthesizing diverse derivatives.
  • Oxidation and Reduction : The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols, expanding its utility in synthetic pathways .

Catalysis

The compound serves as a catalyst in various organic reactions, particularly in the formation of complex structures that are essential in pharmaceuticals and agrochemicals. Its fluorinated nature enhances catalytic efficiency and selectivity .

Materials Science

In polymer chemistry, this compound is employed to synthesize novel copolymers with enhanced thermal and mechanical properties. These materials find applications in high-performance coatings and electronic devices .

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial activity against resistant strains of bacteria such as Staphylococcus aureus (MRSA). Studies have shown minimum inhibitory concentrations (MICs) ranging from 0.25 to 64 µg/mL, highlighting the potential of this compound in combating multidrug-resistant infections .

Anti-inflammatory Effects

The compound has been identified as a potential inhibitor of Bruton tyrosine kinase (Btk), which plays a crucial role in B cell signaling pathways. Inhibition of Btk may lead to reduced production of pro-inflammatory cytokines, offering therapeutic benefits for autoimmune diseases such as systemic lupus erythematosus and multiple sclerosis .

Antimicrobial Efficacy Against MRSA

A study evaluated various fluoro and trifluoromethyl-substituted derivatives for their antimicrobial activity against MRSA. Compounds structurally related to this compound demonstrated significant inhibitory effects, underscoring its potential as an antimicrobial agent.

Inhibition of Btk in Autoimmune Models

In preclinical models exploring autoimmune diseases, compounds similar to this compound were tested for their ability to inhibit Btk activity. Results indicated decreased serum immunoglobulin levels and improved clinical outcomes in treated subjects, suggesting a promising avenue for therapeutic development .

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(trifluoromethyl)benzaldehyde involves its interaction with various molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable intermediate in the synthesis of compounds that target specific enzymes or receptors in biological systems .

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)benzaldehyde
  • 4-(Trifluoromethyl)benzaldehyde
  • 2-Fluoro-4-(trifluoromethyl)benzaldehyde

Uniqueness: 2-Fluoro-3-(trifluoromethyl)benzaldehyde is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the benzaldehyde ring. This arrangement imparts distinct electronic and steric properties, making it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective .

Biological Activity

2-Fluoro-3-(trifluoromethyl)benzaldehyde is a fluorinated aromatic compound with significant potential in medicinal chemistry due to its unique structural characteristics. The presence of fluorine atoms enhances its biological activity, stability, and pharmacokinetic properties, making it an important compound for research and development in pharmaceuticals and agrochemicals.

  • Molecular Formula : C₈H₄F₄O
  • Molecular Weight : 192.11 g/mol
  • Density : 1.393 g/cm³
  • CAS Number : 112641-20-0

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group increases the lipophilicity of the molecule, facilitating its penetration through cell membranes and enhancing its interaction with intracellular targets. This compound can form hydrogen bonds and hydrophobic interactions, which are crucial for its binding affinity to biological macromolecules.

Enzyme Interactions

Research indicates that derivatives of this compound have been studied for their binding affinity to specific enzymes, revealing insights into their mechanism of action. For instance, compounds similar in structure have shown inhibition of cytochrome P450 enzymes, which play a critical role in drug metabolism.

Antiviral Activity

A study on fluorinated corroles demonstrated that fluorination can significantly enhance antiviral activity against human cytomegalovirus (hCMV). While this study does not directly address this compound, it highlights the general trend that fluorinated compounds can exhibit improved biological activity compared to their non-fluorinated counterparts .

Anti-inflammatory and Anti-allergic Properties

The compound has been investigated for potential applications in anti-inflammatory and anti-allergic treatments. The introduction of fluorine atoms can alter the pharmacokinetics and bioavailability of bioactive molecules, enhancing their therapeutic profiles.

Study on Fluorinated Compounds

A review article highlighted the significance of trifluoromethyl groups in enhancing drug potency. For example, the inclusion of a -CF₃ group in certain molecular frameworks has been shown to improve binding affinity and therapeutic efficacy significantly . This suggests that this compound could similarly enhance the activity of drug candidates through structural modifications.

Synthesis and Characterization

In a synthesis study involving this compound, researchers mixed it with 4-amino-3-methyl-1H-1,2,4-triazole-5(4H)-thione in ethanol, leading to the formation of new derivatives with potential biological activities. The crystalline products were characterized using X-ray crystallography to understand their geometrical features better .

Comparative Analysis

Compound NameMolecular FormulaUnique Features
This compoundC₈H₄F₄OKey building block for fluorinated pharmaceuticals
2-Chloro-5-fluoro-3-(trifluoromethyl)-benzaldehydeC₈H₄ClF₄ONotable CYP1A2 inhibition
4-Fluoro-3-(trifluoromethyl)benzaldehydeC₈H₄F₄OSimilar structure; different substitution pattern

Q & A

Basic Questions

Q. How is 2-Fluoro-3-(trifluoromethyl)benzaldehyde synthesized, and what are the critical reaction parameters?

The compound is commonly synthesized via Claisen-Schmidt condensation or direct fluorination/trifluoromethylation of benzaldehyde precursors. For example:

  • Method A : Reaction of fluorinated benzyl halides with trifluoromethylating agents (e.g., CF₃Cu) under palladium catalysis, achieving yields of 70–85% depending on base selection (NaOH vs. KOH) .
  • Method B : Use of sodium trifluoromethanesulfinate (CF₃SO₂Na) for direct C–H trifluoromethylation, requiring radical initiators like TBHP (tert-butyl hydroperoxide*) . Critical parameters include temperature control (60–80°C), solvent choice (DMF or THF), and exclusion of moisture to prevent hydrolysis of intermediates.

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

  • ¹H/¹⁹F NMR : Diagnostic peaks for the aldehyde proton (δ ~10.2 ppm) and CF₃ group (δ ~-60 to -65 ppm) .
  • IR Spectroscopy : Strong C=O stretch (~1700 cm⁻¹) and C–F vibrations (~1100–1250 cm⁻¹) .
  • Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 192 (C₈H₄F₄O) .
  • X-ray crystallography (if crystalline): Resolves steric effects from fluorine and CF₃ groups .

Q. What safety precautions are required during handling?

The compound is classified as Eye Irrit. 2 and Skin Irrit. 2 (GHS). Recommended precautions:

  • Use PPE (gloves, goggles) and work in a fume hood .
  • Avoid prolonged exposure; store at 2–8°C in airtight containers to prevent degradation .

Advanced Questions

Q. How do fluorine and CF₃ substituents influence reactivity in cross-coupling reactions?

The electron-withdrawing nature of fluorine and CF₃ groups deactivates the benzene ring, directing electrophilic substitution to the para position relative to the aldehyde. This steric and electronic profile:

  • Enhances stability of intermediates in Suzuki-Miyaura couplings (e.g., with aryl boronic acids) .
  • Limits nucleophilic attack on the aldehyde group, requiring Lewis acid catalysts (e.g., BF₃·Et₂O) for imine formation .

Q. What strategies mitigate steric hindrance during derivatization?

Steric challenges arise from the ortho-fluoro and meta-CF₃ groups. Effective strategies include:

  • Microwave-assisted synthesis : Reduces reaction time and improves yields (e.g., 90% in 30 minutes for hydrazone derivatives) .
  • Bulky ligands/palladium catalysts : Enable coupling with hindered partners (e.g., t-Bu₃P Pd G3 for Buchwald-Hartwig aminations) .
  • Solvent optimization : Use of polar aprotic solvents (DMAc) enhances solubility of sterically congested intermediates .

Q. How is this compound used in designing fluorinated biological probes?

The aldehyde group facilitates Schiff base formation with amines, enabling conjugation to:

  • Fluorescent tags (e.g., dansyl hydrazine) for cellular imaging .
  • Thiosemicarbazones with cytotoxic activity against cancer cell lines (e.g., IC₅₀ = 2–5 µM in HeLa cells) . Fluorine atoms improve probe stability by resisting metabolic degradation .

Q. How to resolve contradictions in reported reaction yields for trifluoromethylation?

Discrepancies arise from:

  • Purity of starting materials : Commercial CF₃ sources (e.g., CF₃SO₂Na) often contain impurities; recrystallization improves yields by 15–20% .
  • Catalyst selection : Pd(OAc)₂ vs. CuI—yields vary by 30% in Ullmann-type couplings .
  • Reaction scale : Microscale reactions (<1 mmol) report higher yields (85%) vs. bulk synthesis (60%) due to better heat/mass transfer .

Q. What is the role of this compound in asymmetric synthesis?

The aldehyde serves as a chiral building block in:

  • Wittig reactions : Produces α,β-unsaturated ketones with >90% ee using chiral phosphine ligands .
  • Aldol condensations : Catalyzed by proline derivatives to access fluorinated β-hydroxy ketones . The CF₃ group enhances enantioselectivity by stabilizing transition states via dipole interactions .

Properties

IUPAC Name

2-fluoro-3-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMZVNQKVMTCSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50333759
Record name 2-Fluoro-3-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112641-20-0
Record name 2-Fluoro-3-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-3-(trifluoromethyl)benzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

2-Fluoro-3-(trifluoromethyl)benzaldehyde
2-Fluoro-3-(trifluoromethyl)benzaldehyde
2-Fluoro-3-(trifluoromethyl)benzaldehyde
2-Fluoro-3-(trifluoromethyl)benzaldehyde
2-Fluoro-3-(trifluoromethyl)benzaldehyde
2-Fluoro-3-(trifluoromethyl)benzaldehyde

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